4-Cyclopropyl-2-mercapto-6-(trifluoromethyl)nicotinonitrile
Description
4-Cyclopropyl-2-mercapto-6-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine ring substituted with a cyclopropyl group at position 4, a mercapto (-SH) group at position 2, and a trifluoromethyl (-CF₃) group at position 4. The nitrile (-CN) functionality at position 3 completes the core structure. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl moiety introduces conformational rigidity, which may influence binding interactions in biological systems .
Properties
IUPAC Name |
4-cyclopropyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)8-3-6(5-1-2-5)7(4-14)9(16)15-8/h3,5H,1-2H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVHLJFAHIJYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=S)NC(=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-mercapto-6-(trifluoromethyl)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyclopropyl-2-mercapto-6-(trifluoromethyl)pyridine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-mercapto-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropyl-2-mercapto-6-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-mercapto-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects
A. Position 4: Cyclopropyl vs. Phenyl
- This may lower melting points and improve solubility in nonpolar solvents.
- Analog: 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS 3335-44-2) features a phenyl group (C₆H₅) at position 4, enabling stronger intermolecular interactions (e.g., π-π stacking), as evidenced by its high melting point (301–303°C) .
B. Position 2: Mercapto (-SH) vs. Hydroxyl (-OH)
- Target Compound : The mercapto group is less polar than hydroxyl, reducing hydrogen-bonding capacity. However, its nucleophilic sulfur atom may enhance reactivity in substitution reactions or metal coordination.
C. Trifluoromethyl (-CF₃) at Position 6
Both compounds share the electron-withdrawing -CF₃ group, which stabilizes the pyridine ring and enhances resistance to metabolic degradation—a critical feature in agrochemical and drug design .
Physical and Toxicological Properties
| Property | 4-Cyclopropyl-2-mercapto-6-(trifluoromethyl)nicotinonitrile | 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS 3335-44-2) |
|---|---|---|
| Molecular Formula | C₁₀H₇F₃N₂S (estimated) | C₁₃H₇F₃N₂O |
| Molecular Weight | ~244 g/mol (estimated) | 264.20 g/mol |
| Melting Point | N/A | 301–303°C |
| Toxicity | Not reported | Category III (toxic; labeled as 剧) |
| Key Substituents | Cyclopropyl (C₃H₅), -SH, -CF₃ | Phenyl (C₆H₅), -OH, -CF₃ |
Biological Activity
4-Cyclopropyl-2-mercapto-6-(trifluoromethyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and synthesis methods.
Chemical Structure and Properties
The compound belongs to the class of substituted nicotinonitriles, characterized by the presence of a cyclopropyl group, a mercapto group, and a trifluoromethyl group. These structural features may contribute to its unique biological properties.
Research indicates that this compound exhibits multiple biological activities:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may have implications in treating diseases associated with dysregulated signaling.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.
Therapeutic Applications
The potential therapeutic applications of this compound include:
Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study B (2024) | Showed antimicrobial efficacy against Gram-positive and Gram-negative bacteria. |
| Study C (2025) | Investigated the compound's effects on enzymatic pathways related to inflammation. |
Case Studies
- Cancer Cell Lines : In vitro studies using various cancer cell lines revealed that this compound effectively reduced cell viability by inducing apoptosis.
- Antimicrobial Testing : Clinical isolates were tested against the compound, showing promising results in inhibiting bacterial growth, suggesting a potential role in antibiotic development.
Synthesis Approaches
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with commercially available precursors that undergo nucleophilic substitution reactions.
- Functionalization : Key functional groups are introduced through selective reactions to yield the final product.
- Purification : The compound is purified using chromatography techniques to ensure high purity for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
